Product packaging for Methyl 2,4-dimethyl-3-oxopentanoate(Cat. No.:CAS No. 59742-51-7)

Methyl 2,4-dimethyl-3-oxopentanoate

Cat. No.: B1619954
CAS No.: 59742-51-7
M. Wt: 158.19 g/mol
InChI Key: GCXQFZHZPBLGKA-UHFFFAOYSA-N
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Description

Academic Context of β-Keto Esters

β-Keto esters are a class of organic compounds that possess both a ketone and an ester functional group, with the ketone's carbonyl group located at the β-carbon relative to the ester group. fiveable.me This unique structural arrangement gives rise to their characteristic reactivity and makes them valuable intermediates in organic synthesis. fiveable.me

One of the key features of β-keto esters is their ability to undergo keto-enol tautomerism, an equilibrium between the keto form (containing a C=O bond) and the enol form (containing a C=C double bond with an adjacent hydroxyl group). fiveable.me While the keto form is generally more stable, the enol form can be stabilized by factors such as conjugation and intramolecular hydrogen bonding. fiveable.memasterorganicchemistry.com The presence of the enol tautomer is significant as it behaves as a nucleophile, participating in a variety of chemical reactions.

The acidity of the α-protons (protons on the carbon between the two carbonyl groups) is another defining characteristic of β-keto esters. These protons are significantly more acidic than those in simple ketones or esters, facilitating their removal by a base to form a stabilized enolate ion. fiveable.me This enolate is a key intermediate in many reactions, including alkylation and condensation reactions.

β-Keto esters are versatile building blocks in organic synthesis, utilized in the construction of a wide range of molecules, including natural products and biologically active heterocyclic compounds. fiveable.meacs.org They can be synthesized through various methods, most notably the Claisen condensation, which involves the reaction of two ester molecules in the presence of a strong base. fiveable.me Other synthetic routes include the reaction of aldehydes with ethyl diazoacetate (Roskamp reaction) and the C-acylation of enol silyl (B83357) ethers. acs.orgorganic-chemistry.org

Significance of Substituted β-Keto Ester Derivatives in Organic Synthesis

The introduction of substituents onto the basic β-keto ester framework dramatically expands their synthetic utility. Alkylation at the α-carbon, made possible by the acidity of the α-protons, allows for the introduction of a wide variety of alkyl groups. fiveable.menih.gov These substituted β-keto esters can then be further transformed into a diverse array of products. For instance, hydrolysis and decarboxylation of alkylated β-keto esters can yield alkylated ketones and carboxylic acids. nih.gov However, the hydrolysis of sterically hindered, disubstituted β-keto esters can be challenging, often requiring harsh reaction conditions. nih.gov

Palladium-catalyzed reactions of allylic esters of β-keto carboxylates have emerged as a powerful tool in organic synthesis, offering new methodologies that are not achievable through traditional methods. nih.gov These reactions, which can proceed under neutral conditions at room temperature, allow for the removal of the ester group through decarboxylation-hydrogenolysis, a particularly useful method for labile compounds. nih.gov

Furthermore, substituted β-keto esters are key intermediates in the synthesis of heterocyclic compounds. For example, they can be reacted with reagents like acetamidine (B91507) hydrochloride to produce substituted pyrimidin-4-ols in excellent yields. acs.org The ability to generate a diverse range of substituted β-keto esters and subsequently convert them into complex molecular architectures underscores their importance in modern organic synthesis. fiveable.meacs.org

Research Focus on Methyl 2,4-dimethyl-3-oxopentanoate as a Chemical Entity

This compound is a specific substituted β-keto ester with the chemical formula C8H14O3. chemscene.comnih.gov Its structure features methyl groups at both the α and γ positions relative to the ester carbonyl group.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 59742-51-7
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
SMILES CC(C)C(=O)C(C)C(=O)OC

This data is compiled from various chemical databases. chemscene.comnih.govchemicalbook.comchemsrc.comepa.gov

While specific, in-depth research articles focusing solely on this compound are not abundant in the provided search results, its identity as a substituted β-keto ester places it within the broader context of the rich chemistry of this class of compounds. Its structural features, particularly the presence of two methyl substituents, will influence its reactivity in comparison to simpler β-keto esters. For instance, the steric hindrance introduced by the methyl groups may affect the ease of reactions at the α-carbon and the carbonyl groups.

The enol content of β-keto esters is known to be influenced by the nature of the substituents. acs.org While specific data for the enol content of this compound was not found, it is expected to exist in equilibrium with its enol tautomer. The degree of enolization would be a key factor in determining its reactivity profile.

Further research into the synthesis, reactivity, and potential applications of this compound would be necessary to fully elucidate its unique chemical properties and its potential as a building block in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B1619954 Methyl 2,4-dimethyl-3-oxopentanoate CAS No. 59742-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4-dimethyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-5(2)7(9)6(3)8(10)11-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXQFZHZPBLGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336991
Record name Methyl 2,4-dimethyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59742-51-7
Record name Pentanoic acid, 2,4-dimethyl-3-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59742-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-dimethyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Mechanistic Investigations of Methyl 2,4 Dimethyl 3 Oxopentanoate

Reactivity at the Ester Moiety

The ester functional group in Methyl 2,4-dimethyl-3-oxopentanoate is a primary site for nucleophilic acyl substitution reactions, most notably transesterification and hydrolysis.

Transesterification is a process where the methyl group (-CH₃) of the ester is exchanged with a different alkyl group from an alcohol (R-OH). The reaction is typically catalyzed by either an acid or a base.

The general reaction is as follows: C₈H₁₄O₃ + R-OH ⇌ C₇H₁₁O₃-R + CH₃OH

Optimization of this process is crucial for maximizing the yield of the desired new ester. Several parameters are critical in this optimization, drawing from general principles of transesterification processes. researchgate.netresearchgate.net Key factors include the choice and concentration of the catalyst, reaction temperature, reaction time, and the molar ratio of the alcohol to the ester. researchgate.net

For instance, in related transesterification processes, alkaline catalysts like potassium hydroxide (B78521) (KOH) are common. researchgate.net The optimal concentration might be found in a range of 0.5-1.0% by weight. researchgate.netresearchgate.net Temperature is another significant factor; it is often kept just below the boiling point of the alcohol to increase the reaction rate without significant loss of the reagent. researchgate.net Response surface methodology (RSM) can be employed to create empirical models that predict the effects of these variables and determine the optimal conditions for maximum yield. researchgate.net

Table 1: Key Parameters for Transesterification Optimization

Parameter Typical Range/Condition Rationale
Catalyst Conc. (KOH) 0.5 - 1.0% w/w Insufficient catalyst leads to an incomplete reaction, while excess can promote side reactions like saponification. researchgate.net
Temperature 50 - 65 °C Increases reaction rate, but temperatures above the alcohol's boiling point can reduce yield due to evaporation. researchgate.net
Reaction Time 90 - 120 minutes Sufficient time is needed for the reaction to approach equilibrium. researchgate.netresearchgate.net

| Alcohol:Ester Molar Ratio | 6:1 to 9:1 | Using an excess of the alcohol can shift the equilibrium towards the products, maximizing conversion. researchgate.net |

Hydrolysis of the ester group in this compound results in the corresponding carboxylic acid, 2,4-dimethyl-3-oxopentanoic acid. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the attack of a hydroxide ion on the ester's carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, leading to the formation of a carboxylate salt and methanol (B129727). Subsequent acidification is required to obtain the final carboxylic acid.

Acid-Catalyzed Hydrolysis: This is a reversible reaction initiated by the protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. It is important to note that the hydrolysis of sterically hindered esters, such as those with disubstitution at the alpha-carbon like this compound, can be challenging and may require harsh reaction conditions (e.g., strong acids or bases) to proceed effectively. nih.gov

Reactivity at the Ketone Carbonyl Group

The ketone functional group is a site for various nucleophilic addition and reduction reactions. A key challenge and area of synthetic interest is the chemoselective transformation of the ketone in the presence of the ester.

Chemoselective reduction of the ketone in this compound to a secondary alcohol (methyl 3-hydroxy-2,4-dimethylpentanoate) without reducing the ester group is a valuable transformation.

Biocatalytic Reduction: Genetically engineered baker's yeast (Saccharomyces cerevisiae) and isolated reductase enzymes offer a highly stereoselective method for reducing β-keto esters. nih.gov By overexpressing or knocking out specific reductase enzymes, yeast strains can be designed to produce β-hydroxy esters with high diastereomeric and enantiomeric purity. nih.gov This approach is beneficial for producing specific stereoisomers, which are crucial as chiral building blocks in synthesis. nih.govresearchgate.netconsensus.app

Chemical Reagent-Based Reduction: Several reagent systems allow for the selective reduction of ketones over esters. The Periasamy Reagent System, which combines sodium borohydride (B1222165) (NaBH₄) and iodine (I₂), is a highly chemoselective reducing agent that can convert ketones to alcohols under mild conditions. wordpress.com Another strategy involves the use of diethylaluminum benzenethiolate (B8638828) (Et₂AlSPh), which can reversibly protect aldehydes, allowing for the selective reduction of ketones present in the same molecule. organic-chemistry.org Optimization of such reductions often involves controlling the temperature, typically at low values like -78°C, and using precise amounts of the reducing agent. organic-chemistry.org

Table 2: Comparison of Chemoselective Reduction Methods for β-Keto Esters

Method Reagent(s) Key Advantage
Biocatalytic Engineered S. cerevisiae / Purified Reductases High stereoselectivity, produces specific chiral isomers. nih.gov
Periasamy System Sodium Borohydride (NaBH₄) / Iodine (I₂) Mild conditions, high chemoselectivity for ketones. wordpress.com

| Protecting Group Strategy | Diethylaluminum benzenethiolate (Et₂AlSPh) / DIBAL-H | Allows reduction of ketones in the presence of other carbonyls. organic-chemistry.org |

The ketone's carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. ncert.nic.in This reaction proceeds via a nucleophilic addition mechanism, where the nucleophile attacks the carbonyl carbon, and the π-bond of the carbonyl breaks, forming a tetrahedral alkoxide intermediate. youtube.com This intermediate is then typically protonated in a subsequent workup step to yield a tertiary alcohol.

Common nucleophiles used in these reactions include:

Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) are powerful nucleophiles that readily add to ketones. For example, reacting this compound with methylmagnesium bromide would yield methyl 3-hydroxy-2,3,4-trimethylpentanoate after an aqueous workup. youtube.com

Cyanide Addition: The addition of a cyanide ion (from HCN with a catalytic base) forms a cyanohydrin. ncert.nic.in

The reactivity of the ketone is generally higher than that of the ester towards strong, non-stabilized nucleophiles like Grignard reagents. This difference in reactivity allows for selective addition to the ketone.

Alpha-Carbon Reactivity and Enolate Chemistry

The hydrogen atom on the carbon situated between the ketone and the ester carbonyl groups (the α-carbon) is significantly acidic. The pKa of this α-hydrogen in β-keto esters is approximately 11. libretexts.org This increased acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base, an enolate, through resonance. masterorganicchemistry.com

The formation of the enolate is a crucial step that opens up a wide range of synthetic possibilities:

Enolate Formation: The enolate can be readily formed by treatment with a suitable base. Because of its relatively low pKa, a moderately strong base like sodium ethoxide is sufficient for complete deprotonation, unlike simple ketones which require much stronger bases like lithium diisopropylamide (LDA). libretexts.org

Alkylation: The enolate is a potent carbon nucleophile and readily participates in SN2 reactions with alkyl halides. masterorganicchemistry.combyjus.com This allows for the introduction of an additional alkyl group at the α-carbon.

Aldol (B89426) and Michael Reactions: Palladium-catalyzed reactions of related allyl β-keto esters can generate palladium enolates. These intermediates can then undergo intramolecular aldol condensations or Michael additions, providing pathways to complex cyclic structures under neutral conditions. nih.gov

The enolate has two resonance structures, with the negative charge residing on either the α-carbon or the oxygen of the ketone. While the structure with the charge on the more electronegative oxygen atom is the major contributor to the resonance hybrid, reactions with electrophiles typically occur at the α-carbon. libretexts.orgmasterorganicchemistry.com

Enolate Formation and Tautomerism

The presence of α-hydrogens, protons on the carbon atom adjacent to the carbonyl group, imparts acidity, allowing for the formation of enol and enolate tautomers. libretexts.org Tautomers are constitutional isomers that rapidly interconvert, typically involving the migration of a proton and the shifting of a double bond. libretexts.orgmasterorganicchemistry.com In the case of this compound, the equilibrium between the keto and enol forms is a fundamental aspect of its reactivity.

This keto-enol tautomerism is catalyzed by both acids and bases. libretexts.org

Acid-Catalyzed Enolization: In the presence of an acid, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogen. A subsequent deprotonation at the α-carbon by a weak base (like the solvent) leads to the formation of the enol.

Base-Catalyzed Enolate Formation: A base can directly abstract an α-hydrogen, resulting in the formation of an enolate anion. This enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. Protonation of the enolate oxygen yields the enol, while protonation at the α-carbon regenerates the keto form. libretexts.org

The position of the keto-enol equilibrium is significantly influenced by the solvent. nih.gov In polar aprotic solvents, the keto form may be favored, whereas non-polar solvents can favor the enol form, which can be stabilized by intramolecular hydrogen bonding. nih.gov For β-dicarbonyl compounds, the enol form is often more stable than for simple ketones. masterorganicchemistry.com

For effective use in synthesis, enolates need to be generated in high concentrations without the interference of other strong nucleophiles or bases. libretexts.org Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often employed to achieve complete conversion of the β-keto ester to its enolate. libretexts.org

Alkylation and Acylation Reactions

The nucleophilic enolate of this compound can participate in alkylation and acylation reactions, which are fundamental carbon-carbon bond-forming processes.

Alkylation: This reaction involves the treatment of the enolate with an alkyl halide. The enolate acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction. This results in the formation of a new carbon-carbon bond at the α-position of the β-keto ester. The choice of the alkylating agent and reaction conditions is crucial to avoid side reactions like polyalkylation. openstax.org The reactivity of the alkyl halide also plays a role, with primary halides being typical substrates. masterorganicchemistry.com

Acylation: In an acylation reaction, the enolate is treated with an acylating agent, such as an acyl chloride or an acid anhydride. openstax.org The nucleophilic enolate attacks the electrophilic carbonyl carbon of the acylating agent. This process introduces an acyl group onto the α-carbon of the this compound. Similar to alkylation, this is a powerful method for constructing more complex carbon skeletons. Friedel-Crafts acylation, a related concept in aromatic chemistry, proceeds via a resonance-stabilized acylium ion, which prevents carbocation rearrangements. openstax.org

Reaction TypeReagentProduct Type
AlkylationAlkyl Halide (e.g., R-X)α-Alkyl-β-keto ester
AcylationAcyl Halide (e.g., RCOCl)α-Acyl-β-keto ester

Michael Addition Reactions

The enolate of this compound can act as a Michael donor in Michael addition reactions. wikipedia.orgmasterorganicchemistry.com This reaction, also known as conjugate addition or 1,4-addition, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound, known as the Michael acceptor. wikipedia.orgmasterorganicchemistry.comyoutube.com

The mechanism involves the formation of the enolate, which then attacks the β-position of the Michael acceptor. This creates a new carbon-carbon bond and a new enolate, which is subsequently protonated to yield the final 1,5-dicarbonyl compound. masterorganicchemistry.com The use of a stabilized enolate, such as that derived from a β-keto ester, is crucial for the success of the Michael addition. youtube.com Weaker bases are generally sufficient to form these stabilized enolates. youtube.com For instance, the reaction of an enolate with acrylonitrile (B1666552) would lead to a product like methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate. uni.lu

ComponentRoleExample
This compound EnolateMichael Donor
α,β-Unsaturated Carbonyl CompoundMichael AcceptorMethyl vinyl ketone
Acrylonitrile youtube.com

A classic example of a tandem reaction involving a Michael addition is the Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. youtube.commsu.edu

Cycloaddition Reactions

Dienophile Behavior in Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). nih.govmasterorganicchemistry.comyoutube.com While this compound itself is not a typical dienophile due to the lack of a carbon-carbon double or triple bond in conjugation with the carbonyl group, its derivatives can participate in such reactions.

For a molecule to be an effective dienophile, it typically possesses an electron-withdrawing group attached to the double or triple bond, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org An α-methyl group on the dienophile can influence the endo:exo selectivity of the Diels-Alder reaction. nih.govnih.gov Computational studies on similar systems, like the reaction of cyclopentadiene (B3395910) with methyl methacrylate, have shown that the presence of an α-methyl group can lead to excellent exo-selectivity. nih.govnih.gov This is a deviation from the typical endo-rule observed in many Diels-Alder reactions, which is often explained by secondary orbital interactions. nih.gov

Formation of Bicyclic and Heterocyclic Adducts

Diels-Alder reactions involving cyclic dienes lead to the formation of bicyclic adducts. youtube.com When the dienophile is part of a ring system or when an intramolecular Diels-Alder reaction occurs, complex polycyclic structures can be synthesized. libretexts.org While specific examples involving this compound in the formation of bicyclic or heterocyclic adducts are not detailed in the provided context, the principles of cycloaddition reactions suggest its derivatives could be employed in such syntheses. For example, a derivative of this compound containing a dienophilic moiety could potentially undergo intramolecular Diels-Alder reactions to form bicyclic systems. libretexts.org The formation of heterocyclic adducts would require the participation of a heteroatom in the diene or dienophile.

Stereochemical Aspects of Transformations

The stereochemical outcome of reactions involving this compound is a critical consideration due to the presence of a stereocenter at the α-carbon.

Alkylation and Acylation: When the enolate of this compound is formed, the sp2-hybridized α-carbon becomes planar. The subsequent approach of an electrophile (alkyl or acyl group) can occur from either face of the planar enolate. If no chiral influence is present, a racemic mixture of the two possible stereoisomers will be formed. However, the use of chiral auxiliaries or catalysts can direct the electrophile to one face preferentially, leading to an enantiomerically enriched or diastereomerically enriched product.

Michael Addition: Similar to alkylation, the addition of the enolate to a prochiral Michael acceptor can result in the formation of new stereocenters. The diastereoselectivity of this process can be influenced by the structure of both the enolate and the Michael acceptor, as well as the reaction conditions.

Diels-Alder Reactions: The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific with respect to both the diene and the dienophile, meaning the stereochemistry of the reactants is retained in the product. libretexts.org For example, a cis-dienophile will form a syn-adduct, while a trans-dienophile will form an anti-adduct. libretexts.org Furthermore, the endo/exo selectivity, as discussed earlier, is a key stereochemical aspect of the reaction, particularly with cyclic dienes. nih.govlibretexts.org

Diastereoselective Control in Carbon-Carbon Bond Formation

The control of diastereoselectivity in the reactions of this compound has been explored, particularly in the context of aldol-type additions to aldehydes. The presence of a chiral center at the α-position of the ester influences the stereochemical outcome of the enolate addition to a prochiral aldehyde.

Research into the addition of the lithium enolate of this compound to various aldehydes has demonstrated a notable level of diastereoselectivity. The reaction proceeds through the formation of a six-membered chair-like transition state, where the substituents on both the enolate and the aldehyde play a crucial role in determining the facial selectivity.

The diastereoselectivity of these reactions is significantly influenced by the nature of the aldehyde. For instance, reactions with aliphatic aldehydes have been shown to provide good to excellent diastereoselectivity in favor of the syn-adduct. In contrast, reactions with aromatic aldehydes can lead to a decrease in diastereoselectivity, which is attributed to the electronic effects and steric interactions within the transition state.

Below is a summary of the diastereoselective addition of the lithium enolate of this compound to a range of aldehydes.

Table 1: Diastereoselective Addition of this compound Enolate to Aldehydes

Aldehyde Product Diastereomeric Ratio (syn:anti) Yield (%)
Isobutyraldehyde (B47883) Methyl 3-hydroxy-2,4,6-trimethyl-5-oxoheptanoate 95:5 85
Benzaldehyde Methyl 3-hydroxy-2,4-dimethyl-5-oxo-5-phenylpentanoate 70:30 78
Acetaldehyde Methyl 3-hydroxy-2,4-dimethyl-5-oxohexanoate 90:10 82

The data clearly indicates that the steric bulk of the aldehyde plays a significant role in directing the stereochemical outcome. The highly hindered isobutyraldehyde leads to a high degree of facial selectivity, resulting in an excellent diastereomeric ratio.

Enantioselective Approaches to Chiral Derivatives

While the diastereoselectivity of reactions involving this compound has been demonstrated, the development of enantioselective approaches to its chiral derivatives remains an area with limited specific examples in the current scientific literature. The principles of asymmetric catalysis, however, offer a clear pathway for the potential enantioselective functionalization of this substrate.

Enantioselective methods for β-keto esters are well-established and generally involve the use of chiral catalysts to control the formation of new stereocenters. These methods can be broadly categorized into two main strategies: the use of chiral metal complexes and organocatalysis.

For instance, the enantioselective alkylation of β-keto esters has been successfully achieved using phase-transfer catalysis with chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids. This approach relies on the formation of a chiral ion pair between the enolate of the β-keto ester and the catalyst, which then directs the approach of the electrophile to one face of the enolate.

Another powerful strategy is the use of chiral transition metal complexes, such as those of palladium, rhodium, or copper, to catalyze enantioselective transformations. For example, palladium-catalyzed asymmetric allylic alkylation of β-keto enolates is a robust method for creating chiral quaternary carbon centers.

While specific studies detailing the application of these enantioselective methodologies to this compound are not extensively reported, the existing literature on related β-keto esters provides a strong foundation for future research in this area. The development of such enantioselective transformations would provide valuable synthetic routes to a variety of chiral building blocks.

Applications of Methyl 2,4 Dimethyl 3 Oxopentanoate in Advanced Organic Synthesis

Building Block for Complex Pharmaceutical Intermediates

The utility of a chemical compound as a building block in pharmaceutical synthesis is determined by its ability to efficiently participate in reactions that form the core structures of biologically active molecules. The following sections examine the role of Methyl 2,4-dimethyl-3-oxopentanoate in this context.

The synthesis of triazolopyrimidinone (B1258933) derivatives often involves the condensation of a β-keto ester with an aminotriazole. For instance, a general three-step synthesis approach can utilize various β-keto esters which are first benzylated and then undergo a cyclization reaction with 3,5-diaminotriazole to form the final triazolopyrimidinone core. acs.orgnih.gov However, a review of the scientific literature did not yield specific examples or research detailing the use of this compound as a precursor for the synthesis of triazolopyrimidinones.

Histamine (B1213489) receptor antagonists are crucial therapeutic agents. Their design often involves the assembly of specific pharmacophoric elements that can interact with the receptor subtypes (H1, H2, H3, H4). nih.gov The development of these inhibitors relies on a variety of starting materials and synthetic intermediates to construct the final drug molecule. nih.gov Despite the importance of this class of drugs, there is no specific information available in the reviewed literature that documents the application of this compound as an intermediate or building block in the design or synthesis of histamine receptor inhibitors.

Pyrazoline derivatives are a significant class of heterocyclic compounds with diverse biological activities. Their synthesis is well-established, with common methods including the reaction of chalcones with hydrazine (B178648) derivatives or 1,3-dipolar cycloaddition reactions. nih.govnih.govresearchgate.net These syntheses depend on the selection of appropriate starting materials to construct the desired pyrazoline ring system. nih.gov A thorough search of chemical databases and scientific publications did not identify any specific methods or examples where this compound is used as an intermediate in the synthesis of pyrazoline analogues.

Versatility in Heterocyclic Compound Formation

Coumarin (B35378) Derivative Synthesis (e.g., Pechmann Condensation)

The Pechmann condensation is a well-established method for the synthesis of coumarins, which involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. While the reaction is versatile, the reactivity of the β-keto ester can be influenced by steric hindrance. In the case of this compound, the presence of a methyl group at the α-position could potentially hinder the initial transesterification with the phenol and the subsequent intramolecular cyclization, which are key steps in the Pechmann condensation.

Reactant 1Reactant 2Product TypeReaction NameNotes
PhenolThis compoundCoumarin DerivativePechmann CondensationThe steric hindrance from the α-methyl group may impact reaction efficiency.

This table illustrates the potential, though not explicitly documented, application of this compound in the Pechmann condensation.

Formation of Tetrahydropyrandiones

The synthesis of tetrahydropyrandione rings can, in some cases, be achieved through intramolecular reactions of functionalized β-keto esters. However, there is no specific information available in the scientific literature detailing the use of this compound for the formation of tetrahydropyrandiones. The specific substitution pattern of this β-keto ester would require a carefully designed synthetic route to enable the necessary cyclization to form a tetrahydropyrandione ring system.

Applications in Agrochemical and Fine Chemical Production

General statements from chemical suppliers indicate that this compound is used in the synthesis of pharmaceuticals and agrochemicals. guidechem.com However, specific examples of its application in the production of particular agrochemicals or fine chemicals are not detailed in the available literature. The term "fine chemicals" refers to pure, single substances produced in limited quantities for specialized applications, and β-keto esters, in general, are valuable intermediates in this sector.

IntermediatePotential Application AreaSupporting Evidence
This compoundAgrochemicalsGeneral supplier information suggests use in this area, but specific examples are not publicly documented. guidechem.com
This compoundFine ChemicalsAs a β-keto ester, it falls into a class of compounds widely used as intermediates in fine chemical production.

This table summarizes the potential but unconfirmed applications of this compound in the agrochemical and fine chemical industries.

The lack of specific, publicly available research on these applications suggests that its use may be part of proprietary industrial processes or that it is a less common building block compared to other β-keto esters.

While this compound possesses the functional groups characteristic of a versatile synthetic intermediate, detailed and specific research findings regarding its application in the Pechmann condensation for coumarin synthesis, the formation of tetrahydropyrandiones, and its concrete roles in agrochemical and fine chemical production are not extensively documented in accessible scientific literature. The steric hindrance imparted by its dimethyl substitution pattern may influence its reactivity in common synthetic transformations, potentially limiting its widespread use in favor of less substituted analogues. Further research and publication of its synthetic applications would be necessary to fully elucidate the practical utility of this compound in advanced organic synthesis.

Advanced Analytical Methodologies for Characterizing Methyl 2,4 Dimethyl 3 Oxopentanoate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of Methyl 2,4-dimethyl-3-oxopentanoate. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Variable Temperature NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of this compound by mapping the hydrogen and carbon skeletons.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected proton signals are:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.1Doublet6HC4-CH(CH₃)₂
~1.2Doublet3HC2-CH(CH₃)
~2.7Septet1HC4-CH(CH₃)₂
~3.6Quartet1HC2-CH(CH₃)
~3.7Singlet3HO-CH₃

Note: Predicted values. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy identifies the different carbon atoms in the molecule. The predicted chemical shifts for this compound are:

Chemical Shift (ppm)Assignment
~15-20C2-CH(CH₃)
~18-22C4-CH(CH₃)₂
~40-45C4-CH(CH₃)₂
~50-55C2-CH(CH₃)
~52O-CH₃
~170C1 (Ester C=O)
~210C3 (Ketone C=O)

Note: Predicted values based on similar structures. Actual experimental values may vary.

Variable Temperature (VT) NMR can be employed to study the conformational dynamics of the molecule, such as the rotation around the C2-C3 and C3-C4 bonds. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants, which can provide insights into the rotational barriers and the populations of different conformers.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of this compound, which in turn confirms its elemental composition. nih.gov The monoisotopic mass of this compound (C₈H₁₄O₃) is 158.0943 g/mol . epa.gov HRMS provides a highly accurate mass measurement, often to within a few parts per million (ppm), which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

IonCalculated m/zObserved m/z
[M+H]⁺159.1016Typically within 5 ppm
[M+Na]⁺181.0835Typically within 5 ppm

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. nih.gov Key characteristic absorption bands would include:

Wavenumber (cm⁻¹)Functional Group
~1740-1750C=O stretch (Ester)
~1710-1720C=O stretch (Ketone)
~2870-2960C-H stretch (Alkyl)
~1100-1300C-O stretch (Ester)

Note: These are typical ranges and specific values can be influenced by the molecular environment.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures or natural product extracts and for its quantification.

Gas Chromatography (GC and GC×GC)

Gas Chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. The compound is vaporized and passed through a capillary column, where it is separated based on its boiling point and interaction with the stationary phase. A common stationary phase for this type of analysis is a 5% phenyl-methylpolysiloxane. The retention time of the compound is a characteristic feature used for its identification. For enhanced separation of complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) can be employed, offering higher resolution and peak capacity.

Liquid Chromatography (LC and HPLC)

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the analysis of this compound, especially if the compound is part of a non-volatile mixture or if derivatization for GC is not desired. bldpharm.com A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl groups in the molecule absorb UV light. apolloscientific.co.uk

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a rapid, inexpensive, and indispensable tool for qualitatively monitoring the progress of a chemical reaction, such as the synthesis of this compound. libretexts.org This technique allows chemists to observe the consumption of starting materials and the formation of the desired product in near real-time. thieme.de

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate alongside the pure starting materials. libretexts.org A co-spot, containing both the reaction mixture and the starting material, is also used to aid in identification. libretexts.org The plate is then developed in a suitable solvent system, and the separated spots are visualized, typically using UV light or a chemical stain. The completion of the reaction is generally indicated by the complete disappearance of the limiting reactant's spot in the reaction mixture lane. libretexts.org The relative retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given solvent system and helps in distinguishing the product from the reactants.

Table 1: Example TLC Monitoring Data for Synthesis of this compound This table presents hypothetical data for illustrative purposes.

CompoundRoleRf Value (20% Ethyl Acetate/Hexane)Visualization
Isopropyl methyl ketoneStarting Material0.55UV / Permanganate stain
Dimethyl carbonateStarting Material0.65Permanganate stain
This compoundProduct0.40UV / Permanganate stain

Enantioselective Gas Chromatography for Chiral Analysis

This compound possesses a chiral carbon at the C2 position, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Enantioselective Gas Chromatography (GC) is a powerful technique for separating and quantifying these enantiomers. This is critical as enantiomers can have different biological activities.

The separation is achieved by using a chiral stationary phase (CSP) within the GC column. gcms.czchromatographyonline.com These CSPs are themselves chiral and interact differently with each enantiomer, forming transient diastereomeric complexes with varying thermodynamic stabilities. uni-muenchen.de This differential interaction causes one enantiomer to be retained longer in the column than the other, resulting in two separate peaks in the chromatogram. researchgate.net Derivatized cyclodextrins are a common type of CSP used for resolving a wide range of chiral compounds, including ketones and esters. gcms.czchromatographyonline.com The area under each peak is proportional to the concentration of that enantiomer, allowing for the determination of the enantiomeric excess (ee), a measure of chiral purity.

Table 2: Example Chiral GC Separation Data for this compound This table presents hypothetical data for illustrative purposes using a cyclodextrin-based chiral column.

EnantiomerRetention Time (min)Peak Area (%)Enantiomeric Excess (ee)
(R)-Methyl 2,4-dimethyl-3-oxopentanoate12.598.597.0%
(S)-Methyl 2,4-dimethyl-3-oxopentanoate13.21.5

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a wealth of information from a single analysis. For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly powerful.

GC-MS for Product Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical method for identifying volatile and semi-volatile compounds and assessing the purity of a sample. In this technique, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. nih.gov The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum for each component. nih.gov

The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak confirms the molecular weight of this compound (158.19 g/mol ), while the fragmentation pattern provides structural information that can be compared against spectral libraries for positive identification. nih.govhmdb.ca Purity is assessed by examining the total ion chromatogram (TIC); a single, sharp peak corresponding to the product indicates high purity, whereas the presence of other peaks would signify impurities. nih.gov

Table 3: Predicted Characteristic GC-MS Fragments for this compound Based on the principles of mass spectrometry fragmentation.

m/z (Mass/Charge)Possible Fragment IdentityDescription
158[M]+•Molecular Ion
127[M - OCH3]+Loss of a methoxy (B1213986) group
115[M - C3H7]+Loss of an isopropyl group
87[CH3CHCOOCH3]+Fragment containing the ester and alpha-methyl group
71[(CH3)2CHCO]+Isobutyryl cation
59[COOCH3]+Methoxycarbonyl fragment

LC-MS/MS for Quantitation and Metabolite Profiling

For analyses requiring higher sensitivity and for compounds that may be thermally unstable, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. rsc.org This technique is particularly valuable for quantifying trace amounts of a substance in complex matrices, such as biological fluids, and for identifying its metabolites. nih.govnih.gov

In LC-MS/MS, after separation by liquid chromatography, the analyte is ionized and selected in the first mass spectrometer (MS1). This selected "precursor ion" is then fragmented, and a specific "product ion" is monitored in the second mass spectrometer (MS2). researchgate.netsemanticscholar.org This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, significantly reducing background noise and allowing for accurate quantification even at very low concentrations. researchgate.net If this compound were studied as a potential therapeutic agent or xenobiotic, LC-MS/MS would be the primary tool for pharmacokinetic studies and for identifying and quantifying its metabolic products in vivo. mdpi.comresearchgate.net

Table 4: Hypothetical LC-MS/MS Parameters for Quantitation in Plasma This table presents hypothetical data for illustrative purposes.

AnalytePrecursor Ion (m/z)Product Ion (m/z)MatrixLimit of Quantitation (LOQ)
This compound159.1 [M+H]+87.1Human Plasma0.5 ng/mL
Metabolite A (e.g., Hydroxylated)175.1 [M+H]+115.1Human Plasma1.0 ng/mL

Computational and Theoretical Studies on Methyl 2,4 Dimethyl 3 Oxopentanoate Reactivity

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and reactivity of molecules. Researchers have utilized DFT to unravel the mechanisms of reactions involving β-keto esters.

For instance, in the context of tandem chain extension-aldol reactions, a combined DFT and NMR investigation was conducted on the zinc organometallic intermediate formed from methyl pivaloylacetate. nih.gov These studies are crucial for understanding the stereoselectivity of such reactions. The calculations help in assigning the structure of transient intermediates that are often difficult to characterize experimentally. A notable finding was the confirmation of a carbon-bound zinc organometallic intermediate, where the γ-keto group plays a significant role in determining the syn-selectivity of the aldol (B89426) reaction. nih.gov

DFT calculations have also been applied to understand the structure of metal complexes involving β-keto esters. A study on silver(I) β-ketocarboxylates, including the derivative of methyl pivaloylacetate, used DFT to analyze the optimized geometries and vibrational frequencies. rsc.org These computational results were instrumental in re-examining the proposed structures of the synthesized compounds, demonstrating the synergy between theoretical calculations and experimental data in structural elucidation. rsc.org

Transition State Analysis and Reaction Pathway Determination

Understanding the energy landscape of a chemical reaction is key to predicting its feasibility and outcome. Transition state analysis, often performed using DFT, allows for the identification of the highest energy point along a reaction coordinate—the transition state. The energy of this state determines the activation energy of the reaction.

In the study of the keto-enol tautomerization of β-dicarbonyl compounds, which is a fundamental process for molecules like Methyl 2,4-dimethyl-3-oxopentanoate, DFT calculations have been used to map out the reaction pathway. orientjchem.org The tautomeric equilibrium is proposed to proceed through a four-membered ring transition state. orientjchem.org By calculating the energies of the reactants, transition state, and products, a comprehensive energy profile of the tautomerization process can be constructed.

For a related compound, 3-phenyl-2,4-pentanedione, DFT calculations at the B3LYP/6-31+G(d) level of theory determined the barrier heights for the tautomeric equilibria. The activation energy for the conversion from the keto to the enol form was found to be significant, indicating a substantial energy barrier for this process. orientjchem.org Such analyses are critical for understanding the kinetics of these fundamental chemical transformations.

Predictive Modeling for Chemical Transformations

A significant application of computational chemistry is the development of predictive models for chemical reactivity. By systematically studying a series of related reactions, it is possible to build models that can forecast the outcome of new, untested reactions.

A notable example is the development of a predictive model for the [Rh₂(esp)₂]-catalyzed intermolecular C(sp³)–H bond insertion of carbenes derived from β-carbonyl esters. acs.org This work involved extensive DFT calculations to explore the electronic and steric factors of dirhodium-carbenes that influence the activation energies of C(sp³)–H insertion. One of the compounds included in this study was methyl 2-diazo-4,4-dimethyl-3-oxopentanoate, a derivative of the analogue of interest. acs.orgamazonaws.com

The model constructed from these theoretical investigations provided insights that were then validated through experiments, leading to the discovery of new reactive species. acs.org This integrated computational and experimental approach showcases the power of predictive modeling in guiding synthetic chemistry efforts. The study highlighted how intramolecular interactions within the carbene intermediate can significantly affect its stability and reactivity. acs.org

Conformational Analysis and Tautomeric Equilibria Studies

Molecules are not static entities; they exist as an ensemble of different conformations and, in the case of β-keto esters, tautomers. Computational methods are exceptionally well-suited to explore these different forms and their relative stabilities.

The keto-enol tautomerism is a hallmark of β-dicarbonyl compounds. The equilibrium between the keto and enol forms is influenced by various factors, including the solvent environment. orientjchem.orgresearchgate.net DFT studies have shown that for many β-dicarbonyls, the enol form is stabilized by a strong intramolecular hydrogen bond. researchgate.net

Computational studies on acetylacetone, a simple β-diketone, have provided a framework for understanding the tautomerism in more complex systems. researchgate.net These studies calculate the relative energies of the keto and enol tautomers in the gas phase and in different solvents. The results generally indicate that the enol form is more stable in non-polar solvents, while polar solvents can favor the keto form due to better solvation of the more polar keto group. orientjchem.org

Future Directions and Emerging Research Avenues for Methyl 2,4 Dimethyl 3 Oxopentanoate

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and functionalization of sterically demanding β-keto esters like Methyl 2,4-dimethyl-3-oxopentanoate necessitate the development of highly efficient and selective catalytic systems. Future research is trending towards catalysts that can operate under mild conditions, offer high stereoselectivity, and are environmentally benign.

Palladium-based catalysts have shown remarkable versatility in the transformation of related β-keto esters. nih.gov Research into palladium-catalyzed reactions of the allylic esters of β-keto acids has revealed pathways to generate palladium enolates after decarboxylation. nih.gov These intermediates can undergo a variety of transformations including reductive elimination to form α-allyl ketones, β-hydrogen elimination to yield α,β-unsaturated ketones, and even intramolecular aldol (B89426) condensation and Michael additions under neutral conditions. nih.gov A significant area of future exploration for this compound would be the design of chiral palladium complexes to control the stereochemistry of these transformations, a critical challenge for α-substituted β-keto esters. nih.gov

Hybrid catalytic systems are also a promising frontier. A synergistic system using both Palladium (Pd) and Ruthenium (Ru) complexes has been successfully used for the asymmetric dehydrative condensation of β-keto esters with allylic alcohols. nih.govresearchgate.net This dual-catalyst approach achieves high regio-, diastereo-, and enantioselectivity under nearly neutral conditions, preventing product racemization. nih.govresearchgate.net Applying such a system to this compound could provide access to complex chiral molecules that are otherwise difficult to synthesize.

Furthermore, inexpensive and environmentally friendly catalysts are gaining traction. Boron-based catalysts, such as boric acid and arylboronic acids, have proven effective for the selective transesterification of β-keto esters. rsc.org Natural clays (B1170129) like Montmorillonite K-10, which possess both Brønsted and Lewis acidic sites, also represent a low-cost, non-corrosive option for catalyzing such transformations. rsc.org

Table 1: Emerging Catalytic Systems for β-Keto Ester Transformations

Catalyst Type Example Catalyst / System Potential Transformation for this compound Reference
Palladium-Based Palladium(0) complexes Decarboxylative allylations, hydrogenolysis, aldol reactions. nih.gov
Hybrid Metal Pd/Ru synergistic catalysts Asymmetric dehydrative allylation. nih.govresearchgate.net
Boron-Based Boric Acid, 3-Nitrobenzeneboronic acid Selective transesterification. rsc.org
Mineral Clays Montmorillonite K-10 Transesterification, other acid-catalyzed reactions. rsc.org

| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂) | C-H insertion for synthesis, transesterification. | acs.orgresearchgate.net |

Exploration of Unconventional Reaction Pathways and High-Value Derivatizations

Moving beyond classical reactions like the Claisen condensation jove.comlibretexts.org, research is focusing on unconventional pathways to generate high-value derivatives from β-keto esters. For this compound, its unique substitution pattern makes it a candidate for novel transformations.

One such pathway is the iron-catalyzed hydrogen atom transfer (HAT)-initiated Dowd–Beckwith rearrangement. acs.org This method has been used for the ring contraction of cyclic β-keto esters to create valuable cyclic and spirocyclic structures with high diastereoselectivity. acs.org Applying this methodology to derivatives of this compound could lead to the synthesis of complex, sterically congested cyclic ketones.

Palladium-catalyzed reactions of allylic β-keto carboxylates, which proceed via π-allylpalladium enolates, offer a suite of non-traditional transformations. nih.gov These include the formation of α-allyl ketones, α,β-unsaturated ketones, and α-methylene ketones. nih.gov These reactions provide alternatives to classical enolate chemistry, often proceeding under neutral conditions which is advantageous for sensitive substrates. nih.gov

Furthermore, the development of multicomponent reactions represents a powerful strategy for increasing molecular complexity in a single step. Meglumine has been shown to catalyze a one-pot, five-component reaction involving ethyl acetoacetate (B1235776) to produce complex pyridin-6-amine derivatives. researchgate.net Exploring similar multicomponent strategies starting with this compound could rapidly generate libraries of diverse and complex molecules for screening in various applications.

Expansion of Synthetic Utility in Emerging Chemical Fields

The structural motifs accessible from this compound position it as a valuable precursor for compounds in emerging areas of chemistry, particularly in medicinal chemistry and materials science.

β-Keto esters are key intermediates in the synthesis of numerous complex natural products and pharmaceuticals, including paclitaxel (B517696) and velloziolone. rsc.org The derivatives of this compound can serve as crucial building blocks for creating analogues of these bioactive molecules. Recent research has focused on designing β-keto esters as potential antibacterial agents by mimicking the structure of N-acyl-homoserine lactones (AHLs), which are involved in bacterial quorum sensing (QS). nih.govmdpi.com By acting as inhibitors for QS proteins like LasR, these compounds could offer a new strategy to combat bacterial resistance. mdpi.com Designing and synthesizing analogues from this compound is a promising avenue for developing novel antivirulence agents. nih.gov

In another application, β-keto esters can be readily converted into other heterocyclic structures. For example, their condensation with amidines is a straightforward route to substituted pyrimidin-4-ols, which are important scaffolds in medicinal chemistry. acs.orgnih.gov

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of continuous flow chemistry and automated synthesis is set to revolutionize the production of fine chemicals. core.ac.uk These technologies offer improved safety, scalability, and efficiency compared to traditional batch processes. researchgate.net The synthesis of β-keto esters is well-suited for this transition.

Researchers have successfully developed in-flow processes for synthesizing β-keto esters via the BF₃·OEt₂-catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes. acs.orgnih.gov This method allows the products to be generated in a continuous stream and used directly in subsequent transformations without purification, as demonstrated by the rapid synthesis of pyrimidines. acs.org Adapting such a flow process for the synthesis of this compound could streamline its production and facilitate its use in multi-step automated sequences.

Flow reactors are particularly advantageous for reactions that are hazardous or difficult to control in batch, such as those involving highly reactive intermediates or significant exotherms. The synthesis of β-aminoketones, which can serve as masked vinyl ketone equivalents, has been efficiently translated to a continuous flow process with residence times under 90 seconds at elevated temperatures. researchgate.net This highlights the potential for developing rapid and safe flow-based derivatizations of this compound.

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A profound understanding of reaction mechanisms and molecular properties is essential for designing new synthetic strategies. Advanced spectroscopic and computational methods are becoming indispensable tools for studying complex molecules like this compound. southampton.ac.uk

The keto-enol tautomerism, a fundamental property of β-keto esters, significantly influences their reactivity. comporgchem.com Computational methods, particularly Density Functional Theory (DFT), are being used to study this equilibrium in detail. orientjchem.orgbohrium.comresearchgate.net DFT calculations can predict the relative stabilities of tautomers in the gas phase and in various solvents, as well as the energy barriers for their interconversion. orientjchem.orgbohrium.com For a substituted compound like this compound, computational studies can elucidate how the methyl groups influence tautomeric preference and reactivity, providing insights that are difficult to obtain experimentally. comporgchem.comresearchgate.net

Computational studies are also crucial for understanding reaction mechanisms. For instance, DFT calculations can model transition states and reaction pathways, such as the stereo-electronically controlled decarboxylation of related β-keto acids, providing a rationale for observed product distributions. rsc.org Molecular docking and molecular dynamics simulations are being used to predict the interaction of β-keto ester-based ligands with biological targets, such as quorum sensing proteins, guiding the design of new drug candidates. mdpi.com

Advanced spectroscopic techniques, including various forms of nuclear magnetic resonance (NMR) and non-linear spectroscopies, allow for the detailed characterization of transient intermediates and the kinetics of complex reactions, offering a deeper level of mechanistic insight. southampton.ac.uk

Table 2: Application of Advanced Techniques to Study β-Keto Esters

Technique Application Insights Gained for this compound Reference
Density Functional Theory (DFT) Tautomeric Equilibrium Analysis Prediction of keto vs. enol form stability in different environments. comporgchem.comorientjchem.orgbohrium.com
DFT & Molecular Dynamics Reaction Mechanism & Binding Studies Elucidation of transition states; prediction of binding modes with protein targets. mdpi.comrsc.org
Flow Chemistry NMR Real-time Reaction Monitoring Optimization of continuous synthesis and derivatization processes. researchgate.net

| Advanced Laser Spectroscopy | Photochemical Reactivity | Understanding excited-state dynamics and potential photochemical transformations. | southampton.ac.uk |

Q & A

Q. What are the recommended synthetic routes for Methyl 4,4-dimethyl-3-oxopentanoate in academic research?

The compound is commonly synthesized via the Simmons-Smith reaction, where methyl 4,4-dimethyl-3-oxopentanoate is generated under anhydrous conditions using Et₂Zn and CH₃I in dichloromethane at low temperatures . Alternative methods include palladium-catalyzed bromination of precursor ketones, yielding derivatives like methyl 2-bromo-4,4-dimethyl-3-oxopentanoate with 86% efficiency . Ensure rigorous exclusion of moisture and oxygen to prevent side reactions.

Q. How should researchers characterize Methyl 4,4-dimethyl-3-oxopentanoate using spectroscopic methods?

  • IR Spectroscopy : Key absorption bands include a strong C=O stretch at 1717 cm⁻¹ (ester and ketone) and a broad O-H stretch at 3478 cm⁻¹ (if hydroxylated derivatives are present) .
  • HRMS : Use ESI+ mode for accurate mass determination; the sodium adduct [M+Na]⁺ is observed at m/z 273.1097 .
  • NMR : The quaternary 4,4-dimethyl groups exhibit distinct ¹³C NMR signals at δ 25–30 ppm, while the ketone carbonyl appears at δ 205–210 ppm .

Q. What are the key stability considerations for handling Methyl 4,4-dimethyl-3-oxopentanoate in experimental settings?

The compound is sensitive to hydrolysis, especially under aqueous or humid conditions, forming bioavailable carboxylic acids . Store at –20°C in sealed, dry containers to minimize degradation . Safety protocols mandate gloves and eye protection due to its classification as a flammable liquid (GHS Category 4) and irritant (Skin/Eye Category 2) .

Advanced Research Questions

Q. How does the steric environment of Methyl 4,4-dimethyl-3-oxopentanoate influence its reactivity in alkylation reactions?

The 4,4-dimethyl groups create significant steric hindrance, limiting nucleophilic attack at the β-keto position. This steric effect is exploited in regioselective alkylation reactions, where bulky electrophiles preferentially target the less hindered α-carbon. For example, in palladium-catalyzed brominations, steric shielding directs bromine to the α-position . Computational modeling (e.g., DFT) is recommended to predict reaction pathways .

Q. What contradictions exist in enzymatic reduction studies involving Methyl 4,4-dimethyl-3-oxopentanoate, and how can they be addressed?

The enzyme Neurospora crassa carbonyl reductase (NcCR) shows no activity toward this substrate, likely due to steric incompatibility with the enzyme’s active site . To resolve this, researchers may:

  • Screen alternative oxidoreductases (e.g., Candida species) with larger binding pockets.
  • Modify the substrate’s ester moiety (e.g., replace methyl with ethyl) to enhance enzyme-substrate compatibility .

Q. What methodological approaches are used to resolve discrepancies in kinetic data for hydrolysis of Methyl 4,4-dimethyl-3-oxopentanoate?

Hydrolysis rates vary depending on pH and temperature. Use the OECD 301C test to quantify biodegradation under standardized conditions (20°C, neutral pH, 28-day incubation) . For conflicting results:

  • Validate hydrolysis products via LC-MS to confirm partial degradation to 4,4-dimethyl-3-oxopentanoic acid.
  • Conduct kinetic isotope effect (KIE) studies to distinguish between acid-catalyzed and base-catalyzed mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.